molecular formula C15H14N2O2S B14114653 2-(4-(Methylsulfonyl)benzyl)-1H-benzo[d]imidazole

2-(4-(Methylsulfonyl)benzyl)-1H-benzo[d]imidazole

Cat. No.: B14114653
M. Wt: 286.4 g/mol
InChI Key: MLVHLKAOISUFRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)benzyl)-1H-benzo[d]imidazole typically involves the reaction of 4-(methylsulfonyl)benzyl chloride with 1H-benzo[d]imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps can be optimized using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylsulfonyl)benzyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(Methylsulfonyl)benzyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Methylsulfonyl)benzyl)-1H-benzo[d]imidazole involves the inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, this compound can reduce the production of pro-inflammatory prostaglandins without affecting COX-1, thereby minimizing gastrointestinal side effects .

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: Another selective COX-2 inhibitor with a similar mechanism of action.

    Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.

    Valdecoxib: Another COX-2 inhibitor with similar applications.

Uniqueness

2-(4-(Methylsulfonyl)benzyl)-1H-benzo[d]imidazole is unique due to its specific structure, which allows for selective inhibition of COX-2. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

2-[(4-methylsulfonylphenyl)methyl]-1H-benzimidazole

InChI

InChI=1S/C15H14N2O2S/c1-20(18,19)12-8-6-11(7-9-12)10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)

InChI Key

MLVHLKAOISUFRH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2

Origin of Product

United States

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